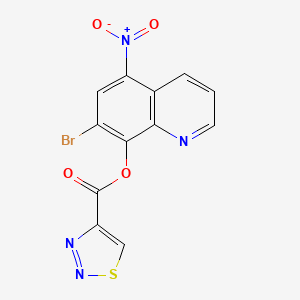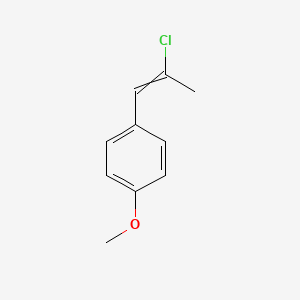![molecular formula C18H17ClN2O B14301129 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 124532-43-0](/img/structure/B14301129.png)
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 7th position and an amine group at the 4th position, which is further connected to a 3-methoxyphenyl ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction of 4,7-dichloroquinoline with an appropriate amine derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinolines, while oxidation with hydrogen peroxide can produce quinoline N-oxides.
Aplicaciones Científicas De Investigación
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Industry: It is used in the development of new materials and chemical intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death . In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinoline: A precursor for antimalarial drugs like chloroquine and hydroxychloroquine.
7-Chloro-4-quinolinamine: A related compound with similar structural features but different substituents.
Uniqueness
4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl ethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other research applications.
Propiedades
Número CAS |
124532-43-0 |
|---|---|
Fórmula molecular |
C18H17ClN2O |
Peso molecular |
312.8 g/mol |
Nombre IUPAC |
7-chloro-N-[2-(3-methoxyphenyl)ethyl]quinolin-4-amine |
InChI |
InChI=1S/C18H17ClN2O/c1-22-15-4-2-3-13(11-15)7-9-20-17-8-10-21-18-12-14(19)5-6-16(17)18/h2-6,8,10-12H,7,9H2,1H3,(H,20,21) |
Clave InChI |
JAWJIJPSPVVBLY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCNC2=C3C=CC(=CC3=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


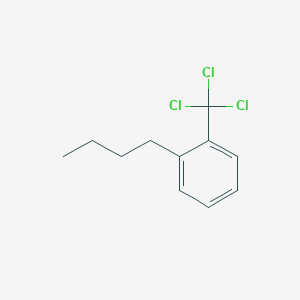
![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
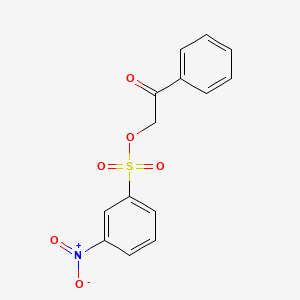
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
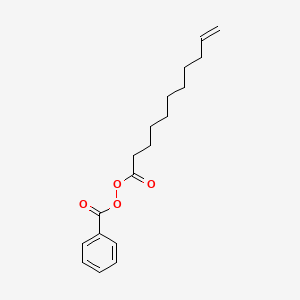


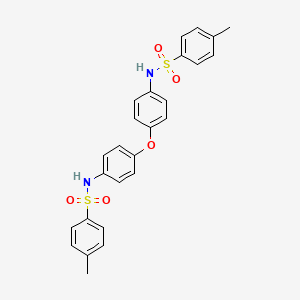
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
